molecular formula C11H8ClNO3S B1361347 [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid CAS No. 216985-67-0

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

Cat. No. B1361347
M. Wt: 269.7 g/mol
InChI Key: LLLITEMJLQKDAX-UHFFFAOYSA-N
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Description

The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” is a derivative of 3-Chloro-benzo[b]thiophene-2-carboxylic acid . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 . It is a solid substance with a melting point of 268-272 °C .


Synthesis Analysis

The synthesis of this compound involves the condensation of 3-Chloro-benzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)c1sc2ccccc2c1Cl . The InChI key for this compound is HJTMIYKPPPYDRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . It can also be used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .


Physical And Chemical Properties Analysis

The compound is a solid substance with a melting point of 268-272 °C . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 .

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been explored in the synthesis of pharmacologically active benzo[b]thiophen derivatives, including analogues of tryptophan and alpha-methyltryptophan (Chapman, Scrowston, & Westwood, 1969).
  • It is utilized in the synthesis of 1,3,4-oxadiazole derivatives, showing potential as antimicrobial agents (Chawla et al., 2010).

Chemical Transformations

  • Studies on the nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, provide insights into chemical transformations and the formation of various substitution products (Cooper & Scrowston, 1971).
  • Its derivatives are used in the synthesis of substituted benzo[b]thiophenes, highlighting efficient methods for creating these compounds (Pié & Marnett, 1988).

Antimicrobial and Anti-inflammatory Properties

  • Benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles derived from this compound have shown antimicrobial and analgesic activity (Kumara et al., 2009).
  • C5-substituted benzo[b]thiophenes derived from this compound exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Novel Compounds and Synthesis Techniques

  • The compound has been used in the creation of novel fluorescent benzo[b]thienyl amino acid derivatives, exploring its utility in photophysical applications (Venanzi et al., 2005).
  • Its derivatives have been applied in the development of polythiophene derivatives for electrochemical DNA sensors, demonstrating its potential in biotechnological applications (Kang et al., 2004).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLITEMJLQKDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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